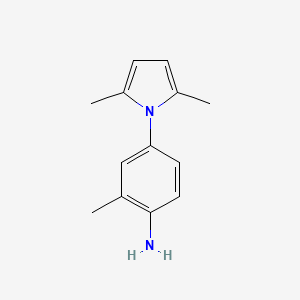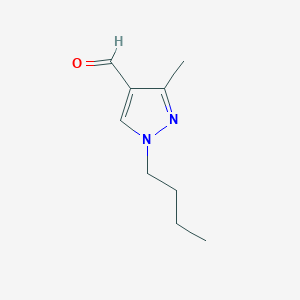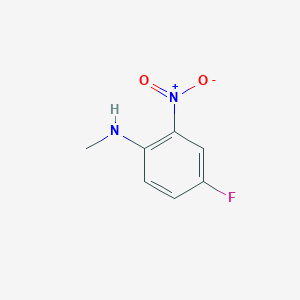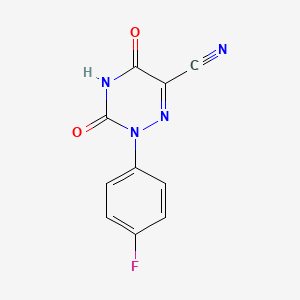
N-(4-Acetylamino-3-methyl-phenyl)-2-chloro-propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-Acetylamino-3-methyl-phenyl)-2-chloro-propionamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and functionalities. The first paper describes the synthesis and characterization of a compound with an indole nucleus, known for its biological activity, particularly anti-tumor and anti-inflammatory properties. This compound, 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, shares a chloro-benzamide moiety which could be structurally related to the compound . The second paper discusses a cyclic analogue of phenylalanine, which includes an acetylamino moiety, a feature that is also present in the target compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of an amino-phenyl precursor with an acylating agent or an acid in the presence of coupling reagents. In the first paper, the compound was synthesized by stirring N-(2-Amino-phenyl)-4-chloro-benzamide with (1H-Indol-3-yl)-acetic acid, followed by the addition of lutidine and TBTU in a cooled condition . Although the target compound's synthesis is not described, a similar approach could be hypothesized, involving the acylation of an amino-phenyl precursor with an appropriate acetylating agent.
Molecular Structure Analysis
The molecular structure of the related compound in the first paper was confirmed by single-crystal X-ray diffraction, which showed that it crystallizes in the monoclinic crystal system with specific unit cell parameters. The structure was further analyzed through various intermolecular interactions, such as N-H...O, N-H...N, and C-H...O . These types of interactions could also be relevant to the target compound, given the presence of similar functional groups.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the compounds . However, the presence of acetylamino and chloro-propionamide groups suggests that the target compound could undergo reactions typical of amides, such as hydrolysis, nucleophilic acyl substitution, or reactions with reducing agents. The indole and phenyl moieties present in the compounds discussed in the papers could also participate in electrophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound are not directly reported in the papers. However, based on the structural similarities with the compounds studied, it can be inferred that the target compound may exhibit solid-state properties consistent with aromatic amides, such as moderate to high melting points and the ability to form crystalline structures. The presence of the acetylamino group could influence the compound's solubility in organic solvents, and the chloro-propionamide moiety could affect its reactivity and interaction with biological targets .
Propriétés
IUPAC Name |
N-(4-acetamido-3-methylphenyl)-2-chloropropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-7-6-10(15-12(17)8(2)13)4-5-11(7)14-9(3)16/h4-6,8H,1-3H3,(H,14,16)(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKFRBLGCWXUFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(C)Cl)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-Iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1305444.png)

![4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B1305449.png)


![3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305458.png)





![6-(4-Fluorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305475.png)